molecular formula C8H11ClO3 B2539343 Ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate CAS No. 1033707-26-4

Ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate

Cat. No.: B2539343
CAS No.: 1033707-26-4
M. Wt: 190.62
InChI Key: QSHKICZTKZLOHX-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate is an organic compound with the molecular formula C8H11ClO3 and a molecular weight of 190.63 g/mol . This compound is characterized by the presence of a cyclopropyl group, a chloro substituent, and an ester functional group. It is commonly used in various chemical reactions and has applications in scientific research.

Mechanism of Action

Target of Action

It is primarily used as an organic synthesis and pharmaceutical intermediate , which suggests that it may interact with various biological targets depending on the specific context of its use.

Biochemical Pathways

As an intermediate in organic synthesis, it is likely involved in the synthesis of various pharmaceuticals, pesticides, and dyes , each of which would be involved in different biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate can be synthesized through a multi-step reaction process. One common method involves the following steps :

    Step 1: Ethanol is reacted under inert atmosphere at 80°C for 1.5 hours.

    Step 2: Hydrogen chloride in 1,4-dioxane is added, and the reaction is carried out for 0.5 hours under inert atmosphere, followed by heating at 65°C for 2 hours.

    Step 3: Potassium trimethylsilonate in tetrahydrofuran is added, and the reaction is carried out at 20°C for 1 hour under inert atmosphere.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

    Cyclization Reactions: The cyclopropyl group can participate in cyclization reactions to form various cyclic compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrogen chloride, potassium trimethylsilonate, and various nucleophiles. Reaction conditions typically involve inert atmospheres, controlled temperatures, and specific solvents such as tetrahydrofuran and 1,4-dioxane .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted esters, while cyclization reactions can produce cyclic compounds with different functional groups.

Scientific Research Applications

Ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClO3/c1-2-12-8(11)6(9)7(10)5-3-4-5/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHKICZTKZLOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C1CC1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033707-26-4
Record name ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3.1 ml of sulphuryl chloride (38.2 mmol, 1.05 equivalents) were initially charged in 21 ml of dichloromethane, and 5.68 g of ethyl 3-cyclopropyl-3-oxopropanoate (36.4 mmol) were added dropwise on a water bath. The reaction mixture was stirred at RT for 2 h and then washed with water, 5% strength aqueous sodium bicarbonate solution and saturated aqueous sodium chloride solution, dried over magnesium sulphate and concentrated. The crude product (6.8 g) was used without further purification for the next reaction.
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One
Quantity
5.68 g
Type
reactant
Reaction Step Two

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